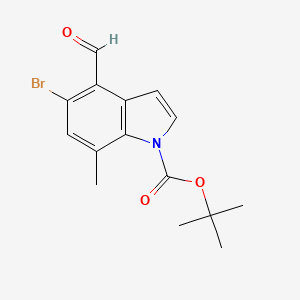

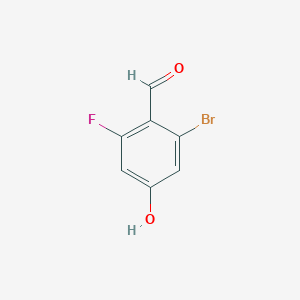

tert-Butyl 5-bromo-4-formyl-7-methyl-indole-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and are important types of molecules in natural products . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .

Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest due to their biological significance . For instance, tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents .Chemical Reactions Analysis

The chemical reactions involving indole derivatives can be complex and varied. For example, the Vilsmeier formylation of 4-bromo-1H-indole at the 3-position gave a compound which was converted to N-Boc derivative .Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary. For example, tert-Butyl 1-indolecarboxylate has a boiling point of 201 °C and a density of 1.07 g/mL at 25 °C .科学的研究の応用

Synthesis of Alkaloid Derivatives

Indole derivatives are prevalent in many natural alkaloids. The tert-butyl group in the compound can be used to synthesize various alkaloid derivatives, which are significant in medicinal chemistry due to their biological activities . These activities include potential treatments for cancer, microbial infections, and various disorders.

Construction of Biologically Active Molecules

The compound serves as a building block for constructing biologically active molecules. Its indole core is a crucial component in cell biology and is often found in drugs and natural products . The versatility of the indole ring allows for the synthesis of compounds with a wide range of biological properties.

Development of Cancer Therapeutics

The tert-butyl group in the compound can be leveraged to create intermediates for cancer therapeutics. Indole derivatives have been found to possess anticancer properties, making them valuable in the development of new cancer treatments .

Anti-inflammatory and Analgesic Applications

Indole derivatives, including those synthesized from tert-butyl 5-bromo-4-formyl-7-methyl-indole-1-carboxylate, have shown anti-inflammatory and analgesic activities. These properties make them suitable for the development of new medications to treat pain and inflammation .

Synthesis of Small Molecule Inhibitors

This compound can be used to prepare small molecule inhibitors that are highly selective and potent. Such inhibitors can target specific proteins or enzymes in the body, offering a pathway to treat various diseases .

Research on Nucleoside Modifications

The tert-butyl group can be used in studies related to the modification of nucleosides. Research has shown that halogenated alkanes, including tert-butyl derivatives, can induce significant changes in nucleosides under physiological conditions . This application is crucial for understanding genetic material and developing new therapeutic strategies.

将来の方向性

作用機序

Target of Action

Indole derivatives, to which this compound belongs, are known to interact with a variety of biological targets, including cancer cells and microbes .

Mode of Action

Indole derivatives are known to exhibit various biologically vital properties, suggesting a complex interaction with their targets .

Biochemical Pathways

Indole derivatives are known to influence a range of biochemical pathways, contributing to their diverse biological activities .

Result of Action

Indole derivatives are known to exhibit anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .

特性

IUPAC Name |

tert-butyl 5-bromo-4-formyl-7-methylindole-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BrNO3/c1-9-7-12(16)11(8-18)10-5-6-17(13(9)10)14(19)20-15(2,3)4/h5-8H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBIQMEKKADFGCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1N(C=C2)C(=O)OC(C)(C)C)C=O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 5-bromo-4-formyl-7-methyl-indole-1-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-2-ethyl-N,8-dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B6357139.png)